molecular formula C13H12N2O B3191799 N-phenylbenzohydrazide CAS No. 579-45-3

N-phenylbenzohydrazide

Cat. No. B3191799
CAS RN: 579-45-3
M. Wt: 212.25 g/mol
InChI Key: LACXDWHPYQPMCP-UHFFFAOYSA-N
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Description

N-phenylbenzohydrazide is a chemical compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 . The IUPAC name for this compound is N’-phenylbenzohydrazide .


Synthesis Analysis

The synthesis of N-phenylbenzohydrazide and its derivatives has been reported in several studies . For instance, one study reported the synthesis of N’-phenylbenzohydrazide derivative metal complexes . Another study reported the synthesis of a compound called N’-acetyl-4-formyl-N’-phenylbenzohydrazide .


Molecular Structure Analysis

The molecular structure of N-phenylbenzohydrazide has been analyzed using various techniques . For example, one study used X-ray diffraction to analyze the structure of a single crystal of the compound N’-acetyl-4-formyl-N’-phenylbenzohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-phenylbenzohydrazide can be inferred from its molecular structure . It has a molecular weight of 212.25 and a molecular formula of C13H12N2O .

Scientific Research Applications

Corrosion Inhibition in Oilfield Produced Water

N-phenylbenzohydrazide and its metal complex derivatives exhibit significant anticorrosion properties in oilfield produced water. Experimental studies and quantum chemical calculations reveal these properties. The electrochemical polarization measurements indicate that these compounds act as anodic-type inhibitors. The correlation between experimental and theoretical results emphasizes the potential of N-phenylbenzohydrazide derivatives in corrosion inhibition applications (Mahross et al., 2019).

Organic Chemistry in High-Temperature Water

N-phenylbenzohydrazide derivatives play a role in organic chemistry reactions conducted in high-temperature water. The synthesis of benzimidazoles, for instance, demonstrates enhanced yields in high-temperature water compared to conventional media. This showcases the utility of N-phenylbenzohydrazide derivatives in environmentally friendly chemical processes (Dudd et al., 2003).

Apoptosis Induction for Cancer Research

The cell- and caspase-based apoptosis induction assays using N-phenylbenzohydrazide derivatives have led to the discovery of apoptosis inducers. These compounds, including N-phenyl nicotinamides, have shown significant activities in apoptosis induction, which is crucial for cancer research and potential anticancer drug development (Cai et al., 2006).

Anti-HIV Activities

N-phenylbenzohydrazide derivatives have been synthesized and evaluated for anti-HIV activities. Certain derivatives exhibited potent anti-HIV-1 activity, highlighting the potential of these compounds in antiviral research and therapy (Aslam et al., 2014).

Cholinesterase Inhibitors for Neurodegenerative Diseases

Research into N-phenylbenzohydrazide derivatives as cholinesterase inhibitors has shown promise in treating neurodegenerative diseases. Some derivatives have demonstrated excellent inhibitory potential against acetylcholinesterase and butyrylcholinesterase, key enzymes associated with Alzheimer's disease (Arfan et al., 2018).

Electrochemical Properties in Aqueous and Organic Mediums

N-phenylbenzohydrazide derivatives have been studied for their electrochemical properties in various mediums. These studies are important for understanding the redox behavior of these compounds, which is relevant in electrochemistry and sensor applications (Nacer & Lanez, 2013).

Future Directions

The future directions for research on N-phenylbenzohydrazide could include further exploration of its synthesis, structure, and potential applications. For instance, one study suggested that N-phenylbenzohydrazide and its derivatives could have potential as antifungal agents .

properties

IUPAC Name

N-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXDWHPYQPMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302090
Record name N-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylbenzohydrazide

CAS RN

579-45-3
Record name Benzoic acid, 1-phenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC148504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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